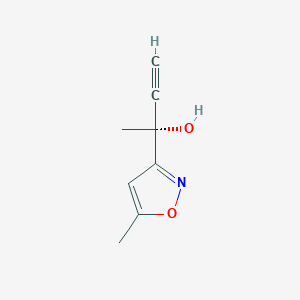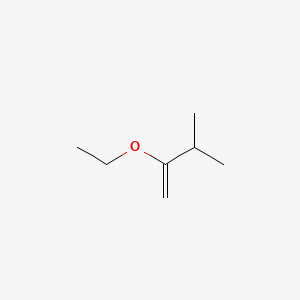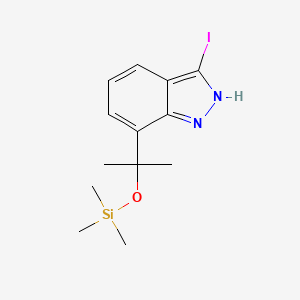
(2R)-2-(5-methyl-1,2-oxazol-3-yl)but-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(5-methylisoxazol-3-yl)but-3-yn-2-ol is a chiral compound featuring an isoxazole ring, a butynyl group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-methylisoxazol-3-yl)but-3-yn-2-ol typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving nitrile oxides and alkynes.
Introduction of the Butynyl Group: This step may involve Sonogashira coupling reactions between an isoxazole derivative and an alkyne.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer, which can be done using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable chiral resolution methods.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Common reducing agents include H2 (Hydrogen gas) with a palladium catalyst and LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted isoxazole derivatives.
Applications De Recherche Scientifique
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Investigated for its potential as a pharmacophore in drug development.
Medicine
Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.
Diagnostic Tools: Potential use in the development of diagnostic tools.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
Agriculture: Potential use in the development of agrochemicals.
Mécanisme D'action
The mechanism of action of ®-2-(5-methylisoxazol-3-yl)but-3-yn-2-ol would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The isoxazole ring and the butynyl group may play key roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(5-methylisoxazol-3-yl)but-3-yn-2-ol: The enantiomer of the compound.
2-(5-methylisoxazol-3-yl)but-3-yn-2-ol: The racemic mixture.
2-(isoxazol-3-yl)but-3-yn-2-ol: A similar compound without the methyl group on the isoxazole ring.
Uniqueness
®-2-(5-methylisoxazol-3-yl)but-3-yn-2-ol is unique due to its specific chiral configuration, which can impart distinct biological activity and selectivity compared to its enantiomer or racemic mixture. The presence of the methyl group on the isoxazole ring can also influence its chemical reactivity and binding properties.
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
(2R)-2-(5-methyl-1,2-oxazol-3-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C8H9NO2/c1-4-8(3,10)7-5-6(2)11-9-7/h1,5,10H,2-3H3/t8-/m1/s1 |
Clé InChI |
YUGDGZWIUSSLGX-MRVPVSSYSA-N |
SMILES isomérique |
CC1=CC(=NO1)[C@@](C)(C#C)O |
SMILES canonique |
CC1=CC(=NO1)C(C)(C#C)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(4-Piperidinyl)-3-azaspiro-[5,5]-undecan-2,4-dione](/img/structure/B8364558.png)






